molecular formula C21H25FN4O2S B2840420 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea CAS No. 1235086-72-2

1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea

Cat. No.: B2840420
CAS No.: 1235086-72-2
M. Wt: 416.52
InChI Key: FDYWSGMMXDYBCK-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorobenzyl group, a nicotinoyl moiety, and a piperidinyl urea linkage, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a halogenation reaction.

    Nicotinoyl Derivative Synthesis:

    Piperidinyl Urea Formation: The final step involves the coupling of the fluorobenzyl intermediate with the nicotinoyl derivative in the presence of a piperidine ring, followed by the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: For studying the interaction of the compound with biological targets and its pharmacokinetic properties.

    Chemical Biology: As a probe to investigate biological pathways and mechanisms.

    Industrial Chemistry: Potential use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the nicotinoyl moiety could participate in hydrogen bonding and electrostatic interactions. The piperidinyl urea linkage provides structural rigidity and contributes to the overall stability of the compound.

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)piperidin-4-yl]methanol: Shares the fluorobenzyl and piperidinyl moieties but lacks the nicotinoyl and urea groups.

    Nicotinoyl Derivatives: Compounds with similar nicotinoyl structures but different substituents on the piperidine ring.

    Urea Derivatives: Compounds with urea linkages but different aromatic or heterocyclic groups.

Uniqueness: 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is unique due to its combination of a fluorobenzyl group, a nicotinoyl moiety with a methylthio substituent, and a piperidinyl urea linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2S/c1-29-19-18(3-2-10-23-19)20(27)26-11-8-16(9-12-26)14-25-21(28)24-13-15-4-6-17(22)7-5-15/h2-7,10,16H,8-9,11-14H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYWSGMMXDYBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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